tert-Butyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-6-14(7-10-16)5-8-15(4)11-14/h5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHCSVBPEWJHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCN(C2)C)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanistic Insights
The reaction leverages tetrabutylammonium iodide as a phase-transfer catalyst, facilitating the migration of fluoride ions into the organic phase. Potassium fluoride acts as a base, deprotonating the amine to enhance nucleophilicity. Dimethyl maleate participates in a conjugate addition, forming the spirocyclic framework through intramolecular cyclization.
Optimization Strategies and Critical Parameters
Reaction Condition Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 35–45°C | <40°C reduces side reactions |
| Solvent | DMSO | Polar aprotic solvent enhances rate |
| Catalyst Loading | 1.0 eq TBAI | Excess slows phase separation |
| Reaction Time | 20–24 hours | Shorter durations lead to incomplete conversion |
Purification Challenges
- Byproduct Formation : Residual dimethyl maleate may esterify with tertiary alcohols, necessitating rigorous column chromatography.
- Solvent Selection : Tert-butyl dimethyl ether minimizes emulsion formation during aqueous extraction compared to diethyl ether.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals (δ, ppm) | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | 4.17–3.97 (m, 2H) | Methylene adjacent to ester |
| 3.79 (s, 1H) | Spirocyclic methine | |
| 1.44 (s, 9H) | tert-Butyl group | |
| ¹³C NMR | 154.2 (C=O) | Carbamate carbonyl |
| 80.1 (C(CH₃)₃) | Quaternary carbon of tert-butyl |
Chromatographic Validation
- HPLC Conditions :
- Column: C18, 5 μm, 250 × 4.6 mm
- Mobile Phase: Acetonitrile/water (70:30)
- Retention Time: 8.2 minutes
- Purity Threshold: ≥95%
Comparative Analysis with Alternative Methods
While the patent method dominates current literature, other approaches merit consideration:
Boc-Protection Prior to Cyclization
- Advantage : Prevents amine oxidation during spirocycle formation.
- Limitation : Requires additional deprotection steps for downstream functionalization.
Microwave-Assisted Synthesis
- Reported Benefits :
Industrial Scalability Considerations
Cost-Benefit Analysis
| Factor | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Raw Material Cost | $12,000/kg | $8,500/kg (bulk pricing) |
| Energy Consumption | 150 kWh/batch | 90 kWh/batch (flow reactor) |
| Labor Intensity | 8 person-hours | 3 person-hours (automation) |
Environmental Impact Mitigation
- Solvent Recovery : DMSO recycling via vacuum distillation achieves 85% recovery efficiency.
- Waste Streams : Neutralization of fluoride residues with calcium hydroxide minimizes aquatic toxicity.
Chemical Reactions Analysis
tert-Butyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
tert-Butyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a valuable tool in studying the interactions between small molecules and biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences among tert-butyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate and analogous compounds:
Key Observations:
- Electron-Withdrawing Groups (e.g., oxo): The 3-oxo derivative (CAS 169206-67-1) exhibits reduced basicity at the adjacent nitrogen, altering reactivity in nucleophilic substitutions .
- Hydrophilic Modifications (e.g., hydroxymethyl): The 3-hydroxymethyl variant (CAS 1445951-71-2) improves aqueous solubility, a critical factor in pharmacokinetic optimization .
Physical and Spectral Properties
- Melting Points: Derivatives like tert-Butyl 3-([1,1’-biphenyl]-4-yl)-1-(4-methoxypyrimidin-2-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate exhibit high melting points (224–226°C), attributed to crystalline packing and hydrogen bonding .
- Spectroscopic Data: ¹H NMR chemical shifts for spirocyclic protons typically appear between δ 1.44 (tert-butyl) and 3.90 ppm (CH₂ groups adjacent to nitrogen), while carbonyl carbons in Boc groups resonate near δ 154–175 ppm in ¹³C NMR .
Biological Activity
tert-Butyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS Number: 236406-39-6) is a compound belonging to the class of diazaspiro compounds, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 337.0 ± 35.0 °C at 760 mmHg
- Flash Point : 157.6 ± 25.9 °C
The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with various biological targets:
-
Cytotoxicity and Anticancer Activity :
- Research indicates that derivatives of diazaspiro compounds exhibit cytotoxic effects against cancer cell lines. For instance, a study highlighted that certain piperidine derivatives showed enhanced cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin .
- The spirocyclic structure is believed to enhance binding affinity to protein targets involved in cancer progression.
-
Enzyme Inhibition :
- The compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer’s .
- The presence of nitrogen atoms in the spirocyclic structure contributes to its enzyme interaction capabilities.
- Inflammation Modulation :
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 2-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate?
The compound can be synthesized via alkylation or condensation reactions using tert-butyl carbamate derivatives. For example, refluxing a mixture of tert-butyl carbamate precursors with potassium carbonate in acetonitrile under anhydrous conditions is a common approach. Purification typically involves column chromatography (e.g., SiO₂ with ethyl acetate/hexane gradients) to isolate the spirocyclic product .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the spirocyclic structure and substituent positions (e.g., methyl and tert-butyl groups) .
- Mass spectrometry (MS) : For verifying molecular weight and fragmentation patterns.
- HPLC/UPLC : To assess purity (>95% for research-grade material) .
- X-ray crystallography (if crystalline): For unambiguous structural confirmation.
Q. How should researchers handle stability and storage of this compound?
Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to moisture, as the tert-butyl carbamate group is prone to hydrolysis. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 1–2 weeks) are recommended to assess degradation pathways .
Advanced Research Questions
Q. What metabolic pathways or enzyme interactions are associated with this spirocyclic compound?
Structural analogs (e.g., 8-methyl-2,8-diazaspiro[4.5]decan-3-one) interact with RIPK1 (Receptor-Interacting Serine/Threonine-Protein Kinase 1), modulating apoptosis and inflammation. Researchers should use in vitro enzyme inhibition assays (e.g., fluorescence-based kinase activity tests) and cell-based models to study metabolic flux and bioavailability .
Q. How can structural modifications influence the compound’s biological activity?
Comparative studies with analogs (e.g., tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate) show that substituents on the spirocyclic core affect target binding. For example:
Q. How should researchers address contradictions in stability or toxicity data across sources?
Cross-reference Safety Data Sheets (SDS) for hazard classifications (e.g., H302 for oral toxicity) and conduct independent tests:
- Stability : Perform stress testing under acidic/basic/oxidative conditions.
- Toxicity : Use in vitro assays (e.g., Ames test for mutagenicity) to validate conflicting claims .
Q. What strategies optimize the compound’s delivery in cellular or in vivo models?
- Nanoparticle encapsulation : Improves solubility and reduces off-target effects.
- Prodrug design : Modify the tert-butyl group to enhance hydrolysis-dependent activation.
- Transporter-mediated uptake : Leverage endogenous transporters (e.g., peptide transporters) for targeted delivery .
Methodological Considerations
Q. What controls are essential in biological assays using this compound?
Include:
- Vehicle controls (e.g., DMSO) to account for solvent effects.
- Positive/Negative controls : Known RIPK1 inhibitors or kinase-dead mutants.
- Metabolic inhibitors (e.g., CYP450 inhibitors) to study enzyme-mediated degradation .
Q. How can computational tools aid in studying this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
